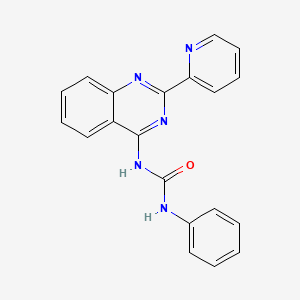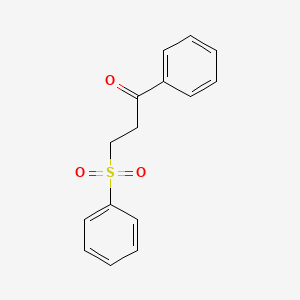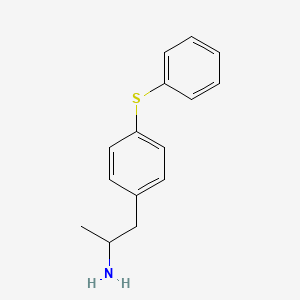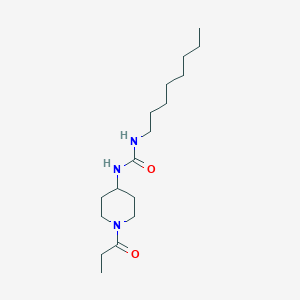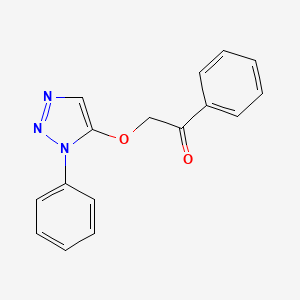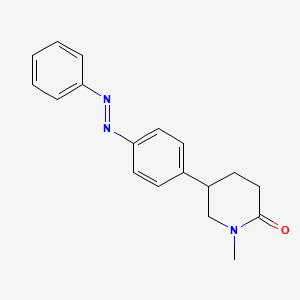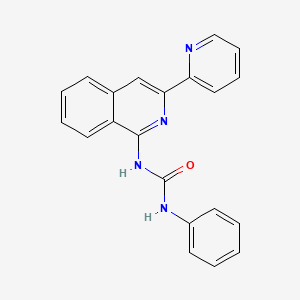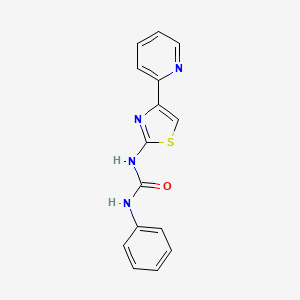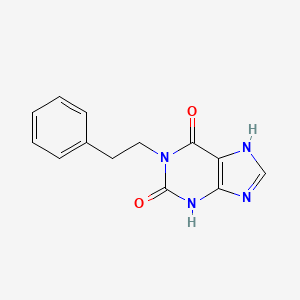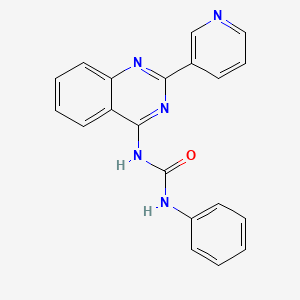
1-Phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea typically involves the following steps:
Formation of N-aryl-N’-pyridyl ureas: This step involves the reaction of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl)ureas.
Cyclocondensation: The N-aryl-N’-pyridyl ureas undergo cyclocondensation to form the corresponding fused heterocycles, resulting in the formation of the quinazoline core.
The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%). The scope of the method includes compounds with both electron-withdrawing and electron-donating groups, as well as diverse functionalities .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The process can be easily scaled to gram quantities .
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological activities .
Wissenschaftliche Forschungsanwendungen
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent and has shown significant activity against Mycobacterium tuberculosis.
Cancer Research: Quinazoline derivatives, including this compound, have been explored for their antitumor activities.
Pharmaceuticals: The compound is investigated for its potential use in developing new therapeutic agents for various diseases.
Wirkmechanismus
The mechanism of action of 1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways.
Pathways Involved: The compound may interfere with key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones: These compounds share a similar quinazoline core and have been studied for their biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity.
Uniqueness
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of both the phenyl and pyridine rings, along with the quinazoline core, provides a versatile scaffold for further modifications and exploration in medicinal chemistry .
Eigenschaften
Molekularformel |
C20H15N5O |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-phenyl-3-(2-pyridin-3-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C20H15N5O/c26-20(22-15-8-2-1-3-9-15)25-19-16-10-4-5-11-17(16)23-18(24-19)14-7-6-12-21-13-14/h1-13H,(H2,22,23,24,25,26) |
InChI-Schlüssel |
GDOLLVJHBJTNPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
